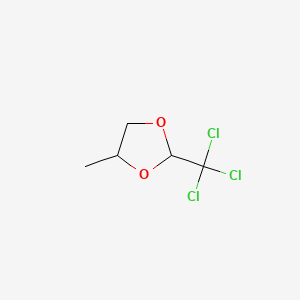
4-Methyl-2-(trichloromethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(trichloromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a trichloromethyl group and a methyl group attached to a dioxolane ring. Dioxolanes are known for their stability and are often used as protecting groups in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloroacetaldehyde with 4-methyl-1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions
4-Methyl-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methyl-2-(trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-2-(trichloromethyl)-1,3-dioxolane involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1,1-Trichloroethane: Another compound with a trichloromethyl group, used as a solvent and in industrial applications.
Chloral: Contains a trichloromethyl group and is used in the synthesis of chloral hydrate.
Uniqueness
4-Methyl-2-(trichloromethyl)-1,3-dioxolane is unique due to the presence of both a trichloromethyl group and a dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
4353-02-0 |
|---|---|
分子式 |
C5H7Cl3O2 |
分子量 |
205.46 g/mol |
IUPAC名 |
4-methyl-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3 |
InChIキー |
YNEGMVUIENQSCP-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















